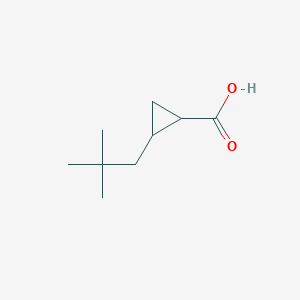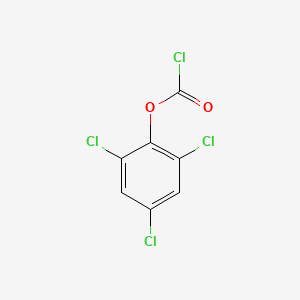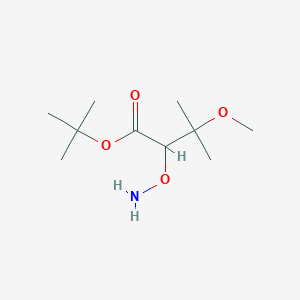
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is an organic compound that features a tert-butyl ester group, an aminooxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate typically involves the reaction of tert-butyl 2-(hydroxy)-3-methoxy-3-methylbutanoate with an aminooxy reagent under specific conditions. One common method involves the use of tert-butyl alcohol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the high yields achieved. Recent advancements have improved the safety and efficiency of this process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with specific amino acids in proteins, leading to inhibition or modification of enzyme activity. The methoxy and tert-butyl groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl esters of other amino acids and methoxy-substituted esters. Examples include tert-butyl 2-(aminooxy)-3-methylbutanoate and tert-butyl 2-(hydroxy)-3-methoxy-3-methylbutanoate .
Uniqueness
tert-Butyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is unique due to the presence of both an aminooxy group and a methoxy group, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl 2-aminooxy-3-methoxy-3-methylbutanoate |
InChI |
InChI=1S/C10H21NO4/c1-9(2,3)14-8(12)7(15-11)10(4,5)13-6/h7H,11H2,1-6H3 |
InChI Key |
FSBILVAYRZSKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C)(C)OC)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



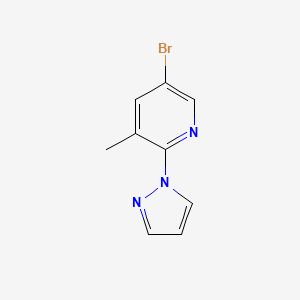
![{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13232245.png)


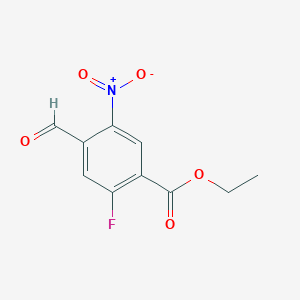
![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13232267.png)
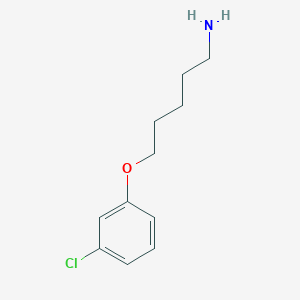
![7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B13232289.png)
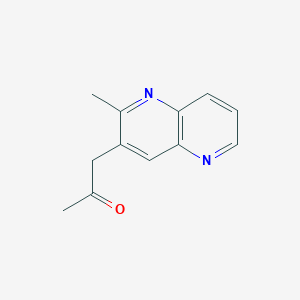
![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13232298.png)
![4-Oxo-2-(pyridin-3-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13232300.png)
